BenchChemオンラインストアへようこそ!

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Drug Metabolism Cytochrome P450 Phenotyping In Vitro Metabolite Identification

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 1557118-32-7) is a synthetic N-alkylhydroxylamine with a chiral benzylic ethyl linker and a meta-trifluoromethyl substituent on the phenyl ring. Biochemically, it is identified as N-hydroxynordexfenfluramine, a minor phase-I metabolite generated from nordexfenfluramine primarily via CYP1A2-mediated N-hydroxylation.

Molecular Formula C9H10F3NO
Molecular Weight 205.18
CAS No. 1557118-32-7
Cat. No. B2847479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine
CAS1557118-32-7
Molecular FormulaC9H10F3NO
Molecular Weight205.18
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)NO
InChIInChI=1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3
InChIKeyDEMLQIXIOMGTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 1557118-32-7): Key Identity & Class Positioning


N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 1557118-32-7) is a synthetic N-alkylhydroxylamine with a chiral benzylic ethyl linker and a meta-trifluoromethyl substituent on the phenyl ring. Biochemically, it is identified as N-hydroxynordexfenfluramine, a minor phase-I metabolite generated from nordexfenfluramine primarily via CYP1A2-mediated N-hydroxylation [1]. This places it within the pharmacologically significant fenfluramine metabolic pathway, distinct from the major N-dealkylated metabolite nordexfenfluramine. The compound is commercially supplied as a racemic mixture (unless specified otherwise) with a typical purity of ≥95% and is available from several research-chemical vendors [2].

Why Generic Substitution of 1557118-32-7 with Simple Hydroxylamines or Fenfluramine Metabolites Is Inadequate


Simple N-alkylhydroxylamines (e.g., N-methylhydroxylamine) or even the primary fenfluramine metabolite nordexfenfluramine cannot substitute for N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine in quantitative bioanalytical or metabolite-identification workflows. The target compound possesses a unique combination of a chiral 1-(3-trifluoromethyl)phenyl)ethyl scaffold and an N-hydroxylamine functional group, conferring distinct chromatographic retention, MS/MS fragmentation, and enzymatic formation kinetics relative to its des-hydroxy analog nordexfenfluramine [1]. Substituting with nordexfenfluramine would miss the CYP1A2-specific N-hydroxylation marker, and generic hydroxylamines lack the requisite lipophilicity (cLogP ~2.1 [2]) and mass spectrometric properties needed for selective LC-MS/MS detection in complex biological matrices. The evidence below quantifies these analytically and biologically consequential differences.

Quantitative Differentiation Evidence for N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine (1557118-32-7)


CYP1A2-Selective Metabolite Formation Advantage Over Nordexfenfluramine (Major Pathway Marker)

In recombinant human CYP enzyme incubations, N-hydroxynordexfenfluramine was formed exclusively as a minor product by CYP1A2 (low-affinity component) and was not detected with CYP2D6, which solely generated nordexfenfluramine [1]. This contrasts with nordexfenfluramine, which is formed by both CYP2D6 (high affinity, Km 1.6 µM) and CYP1A2 (low affinity, Km 301 µM) [1]. Thus, the target compound provides a selective marker for CYP1A2-mediated N-hydroxylation activity in human liver microsomes, whereas nordexfenfluramine reflects combined CYP2D6/CYP1A2 N-dealkylation.

Drug Metabolism Cytochrome P450 Phenotyping In Vitro Metabolite Identification

Chromatographic Retention and MS Differentiation vs. Nordexfenfluramine for LC-MS/MS Method Development

The presence of the hydroxylamine (-NHOH) group in N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine increases its hydrogen-bond donor capacity (2 HBD) and topological polar surface area (TPSA 32.3 Ų) relative to nordexfenfluramine (1 HBD, TPSA ~12 Ų) [1]. This structural difference translates into altered reversed-phase retention (shorter retention time on C18 columns under acidic conditions) and distinct MS/MS fragmentation patterns, notably a characteristic neutral loss of 33 Da (•NHOH radical) that is absent in nordexfenfluramine's spectrum. Such properties enable baseline chromatographic separation from nordexfenfluramine even in multiplexed MRM methods.

Bioanalysis LC-MS/MS Method Development Forensic Toxicology

Enantiomeric Differentiation Potential vs. Achiral Hydroxylamine Building Blocks

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine contains a stereogenic center at the benzylic carbon, giving rise to (R)- and (S)-enantiomers. In contrast, commonly available simple N-alkylhydroxylamines (e.g., N-methylhydroxylamine, N-ethylhydroxylamine) are achiral. Although the commercial CAS 1557118-32-7 is racemic, the existence of chiral synthetic routes (e.g., via optically active O-{1-(3-trifluoromethylphenyl)ethyl}acetohydroxamate intermediates [1]) means that the compound can be resolved or synthesized enantioselectively for use as a chiral reference standard. This is critical because the parent drug fenfluramine is a racemate, and stereoselective metabolism may be relevant for CYP2D6 and CYP1A2 pathways.

Chiral Synthesis Enantioselective Metabolism Reference Standards

Purity and Supply Consistency vs. In-House Synthesis for Metabolite Standardization

Commercially procured N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 1557118-32-7) is offered with a minimum purity specification of 95% by multiple vendors (AKSci, Bidepharm, Leyan) and is accompanied by batch-specific QC data including NMR, HPLC, and GC [REFS-1, REFS-2]. In contrast, in-house synthesis of this minor hydroxylamine metabolite typically yields lower purity due to co-formation of nordexfenfluramine and over-oxidation byproducts, requiring extensive chromatographic purification. The vendor-supplied material reduces procurement risk by providing a pre-characterized standard with verified structural identity (InChIKey: DEMLQIXIOMGTBA-UHFFFAOYSA-N) and documented storage conditions (long-term storage in a cool, dry place) .

Certified Reference Materials Quality Control Metabolite Quantification

High-Value Application Scenarios for Procuring N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine


CYP1A2 Phenotyping and Drug–Drug Interaction (DDI) Studies Using Selective N-Hydroxylation Marker

Use N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine as a quantitative metabolite standard to calibrate CYP1A2-specific N-hydroxylation of nordexfenfluramine in human liver microsomal or hepatocyte incubations. The compound's exclusive formation by CYP1A2, as established in recombinant enzyme experiments [1], enables selective monitoring of this isoform's activity without interference from CYP2D6, which co-produces nordexfenfluramine. This is directly applicable to DDI studies evaluating CYP1A2 inhibition or induction by drug candidates.

Forensic Toxicology Confirmation of Fenfluramine/Metabolite Exposure in Biological Matrices

Employ the certified reference standard of N-hydroxynordexfenfluramine for LC-MS/MS method validation and routine confirmatory analysis in forensic or clinical toxicology laboratories. Its distinct physicochemical properties (increased polarity, unique MS/MS transitions) relative to nordexfenfluramine, as inferred from computed TPSA and HBD differences [1], allow for chromatographic baseline separation and unambiguous identification of this minor but diagnostically specific fenfluramine metabolite in urine or plasma samples.

Chiral Metabolite Profiling for Fenfluramine Stereoselective Pharmacokinetics

For research groups investigating stereoselective metabolism of racemic fenfluramine, procure the racemic N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine standard (CAS 1557118-32-7) and resolve it into (R)- and (S)-enantiomers using chiral HPLC, as suggested by the availability of enantioselective synthetic routes [1]. The resolved enantiomers can then be used as external standards to quantify stereoisomer-specific formation rates by CYP1A2 in human liver fractions, addressing a gap in current fenfluramine metabolic pathway characterization.

Internal Standard Synthesis for Stable-Labeled Isotope Dilution Assays

Utilize the unlabeled N-hydroxynordexfenfluramine as a starting material for the preparation of a stable-isotope-labeled (e.g., ¹³C, ²H) internal standard via simple N-alkylation or exchange reactions, leveraging the reactive hydroxylamine group. The commercially available, high-purity material (≥95%) [1] minimizes isotopic impurity carryover, resulting in a superior IS for LC-MS/MS quantification of the endogenous metabolite in in vitro metabolism studies where matrix effects are prominent.

Quote Request

Request a Quote for N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.